4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C11H17NO3S and a molecular weight of 243.33 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with methoxy, methyl, and isopropyl groups. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the methoxy, methyl, and isopropyl groups. The specific synthetic route and reaction conditions can vary, but common methods include:
Electrophilic Aromatic Substitution:
Nucleophilic Substitution: The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a methoxy group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the benzene ring is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound has a similar structure but lacks the sulfonamide group.
1-Methyl-4-propan-2-ylbenzene: This compound is structurally similar but does not contain the methoxy or sulfonamide groups.
Uniqueness
4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-7(2)9-6-11(16(12,13)14)8(3)5-10(9)15-4/h5-7H,1-4H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGWDIORKXMWNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)C(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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